2-methyl-N-propylalaninamide
Overview
Description
2-Methyl-N-propylalaninamide is an organic compound with the molecular formula C7H16N2O It is a derivative of alaninamide, where the alanine moiety is substituted with a methyl group at the second position and a propyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-propylalaninamide typically involves the following steps:
Starting Materials:
Amidation Reaction: The carboxyl group of 2-amino-2-methylpropanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with propylamine to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-propylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 2-methyl-N-propylamine.
Substitution: Formation of N-alkyl or N-aryl derivatives.
Scientific Research Applications
2-Methyl-N-propylalaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-methyl-N-propylalaninamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Methylalaninamide: Lacks the propyl group on the nitrogen atom.
N-Propylalaninamide: Lacks the methyl group at the second position.
2-Methyl-N-ethylalaninamide: Contains an ethyl group instead of a propyl group on the nitrogen atom.
Uniqueness
2-Methyl-N-propylalaninamide is unique due to the presence of both a methyl group at the second position and a propyl group on the nitrogen atom. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-2-methyl-N-propylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-9-6(10)7(2,3)8/h4-5,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYLXSNQBWYMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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